7-Iodo-1-methylindolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Iodo-1-methylindolin-2-one is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in a wide range of natural products and pharmaceuticals. The presence of an iodine atom at the 7th position and a methyl group at the 1st position of the indolin-2-one core structure imparts unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-1-methylindolin-2-one can be achieved through various methods. One common approach involves the iodination of 1-methylindolin-2-one using iodine or iodine monochloride in the presence of a suitable oxidizing agent. The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures, to ensure selective iodination at the 7th position .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Iodo-1-methylindolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding indole derivatives with different oxidation states.
Reduction Reactions: Reduction of this compound can yield indoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of copper catalysts are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are utilized.
Major Products Formed:
- Substitution reactions yield various substituted indolin-2-one derivatives.
- Oxidation reactions produce oxidized indole derivatives.
- Reduction reactions result in reduced indoline derivatives .
Wissenschaftliche Forschungsanwendungen
7-Iodo-1-methylindolin-2-one has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-Iodo-1-methylindolin-2-one involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1-Methylindolin-2-one: Lacks the iodine atom, resulting in different reactivity and biological activity.
7-Bromo-1-methylindolin-2-one: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical properties and applications.
7-Chloro-1-methylindolin-2-one:
Uniqueness: 7-Iodo-1-methylindolin-2-one is unique due to the presence of the iodine atom, which imparts specific reactivity and potential biological activities not observed in its analogs .
Eigenschaften
Molekularformel |
C9H8INO |
---|---|
Molekulargewicht |
273.07 g/mol |
IUPAC-Name |
7-iodo-1-methyl-3H-indol-2-one |
InChI |
InChI=1S/C9H8INO/c1-11-8(12)5-6-3-2-4-7(10)9(6)11/h2-4H,5H2,1H3 |
InChI-Schlüssel |
QRZJBORONOSNAM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)CC2=C1C(=CC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.